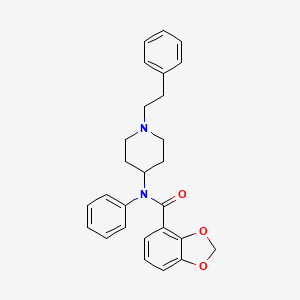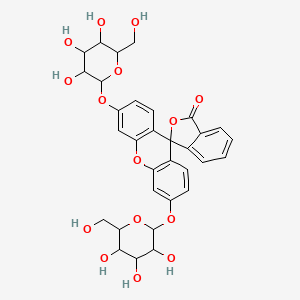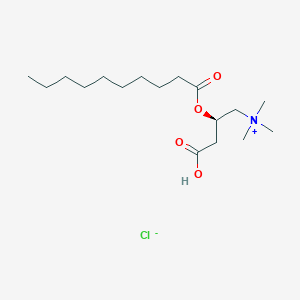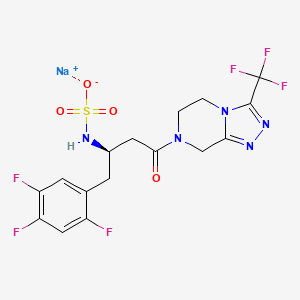
Sitagliptin N-Sulfate Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sitagliptin N-Sulfate Sodium Salt is a phase II metabolite of the dipeptidyl peptidase 4 (DPP-4) inhibitor Sitagliptin. Sitagliptin is widely used in the management of type 2 diabetes mellitus. The N-sulfate form is created through the sulfation process and has been identified in rat bile following oral administration of Sitagliptin .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Sitagliptin N-Sulfate Sodium Salt involves the sulfation of Sitagliptin. This process typically requires the use of sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions to ensure the selective sulfation of the desired position on the Sitagliptin molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The scalability of the process is crucial for meeting the demands of pharmaceutical applications.
化学反应分析
Types of Reactions: Sitagliptin N-Sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce desulfated derivatives.
科学研究应用
Sitagliptin N-Sulfate Sodium Salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Sitagliptin metabolites.
Biology: Studied for its role in the metabolic pathways of Sitagliptin and its impact on biological systems.
Medicine: Investigated for its potential therapeutic effects and safety profile in the treatment of type 2 diabetes mellitus.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Sitagliptin N-Sulfate Sodium Salt exerts its effects by inhibiting the enzyme dipeptidyl peptidase 4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating insulin secretion and glucose homeostasis. By inhibiting DPP-4, this compound enhances the levels of active incretin hormones, leading to increased insulin release and decreased glucagon levels .
相似化合物的比较
Sitagliptin: The parent compound, used widely in the treatment of type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Saxagliptin: A DPP-4 inhibitor with a slightly different chemical structure but similar therapeutic effects.
Uniqueness: Sitagliptin N-Sulfate Sodium Salt is unique due to its specific sulfation, which may influence its pharmacokinetic and pharmacodynamic properties. This modification can affect its absorption, distribution, metabolism, and excretion compared to other DPP-4 inhibitors .
属性
IUPAC Name |
sodium;N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O4S.Na/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22;/h4,6,9,25H,1-3,5,7H2,(H,29,30,31);/q;+1/p-1/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMJQXVEWOAVBS-SBSPUUFOSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N5NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

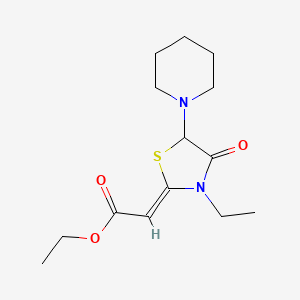
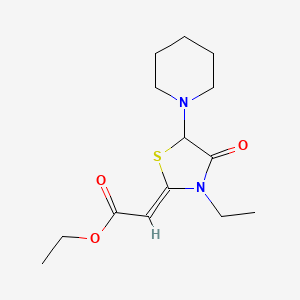
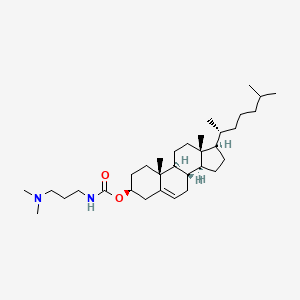
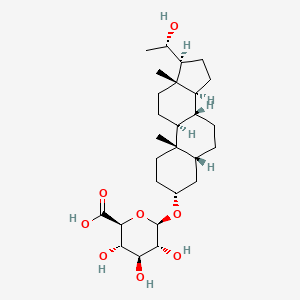
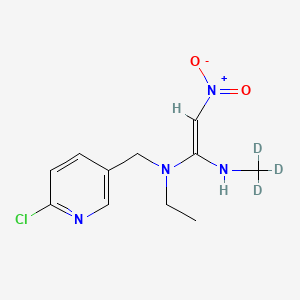
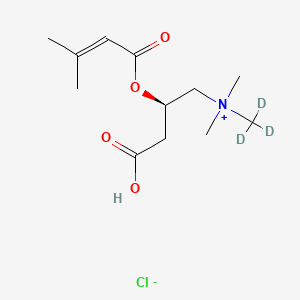


![Ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-3,3,5,5-tetradeuteriopiperidine-1-carboxylate](/img/structure/B10795763.png)
